molecular formula C11H13BrO2 B1283259 Propan-2-yl 2-(bromomethyl)benzoate CAS No. 28188-37-6

Propan-2-yl 2-(bromomethyl)benzoate

Cat. No.: B1283259
CAS No.: 28188-37-6
M. Wt: 257.12 g/mol
InChI Key: MKAZFGLFYSYQAD-UHFFFAOYSA-N
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Description

Propan-2-yl 2-(bromomethyl)benzoate: is a chemical compound with the molecular formula C11H13BrO2 and a molecular weight of 257.12 g/mol. . This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry: Propan-2-yl 2-(bromomethyl)benzoate is used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of pharmaceuticals, agrochemicals, and polymers.

Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It serves as a probe to investigate the binding sites and mechanisms of action of various enzymes.

Medicine: this compound derivatives have shown potential as therapeutic agents. They are investigated for their anti-inflammatory, anti-cancer, and anti-microbial properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, coatings, and adhesives. It is also utilized in the development of new materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Propan-2-yl 2-(bromomethyl)benzoate can be synthesized through several methods. One common method involves the esterification of 2-(bromomethyl)benzoic acid with propan-2-ol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: Propan-2-yl 2-(bromomethyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction of the ester group can yield alcohols.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products:

    Substitution Reactions: Products include azides, thiocyanates, and ethers.

    Oxidation Reactions: Products include carboxylic acids and ketones.

    Reduction Reactions: Products include primary or secondary alcohols.

Mechanism of Action

The mechanism of action of propan-2-yl 2-(bromomethyl)benzoate involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

  • Propan-2-yl 2-(bromomethyl)but-2-enoate
  • Propan-2-yl 2-(bromomethyl)prop-2-enoate
  • Propan-2-yl 2-(dimethylamino)benzoate
  • Propan-2-yl 2-(methylamino)benzoate
  • Propan-2-yl 2-(2-phenylethynyl)benzoate

Comparison: Propan-2-yl 2-(bromomethyl)benzoate is unique due to its specific bromomethyl group, which allows for versatile chemical modifications. Compared to similar compounds, it offers distinct reactivity and selectivity in various chemical reactions. Its derivatives exhibit diverse biological activities, making it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

propan-2-yl 2-(bromomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-8(2)14-11(13)10-6-4-3-5-9(10)7-12/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKAZFGLFYSYQAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=CC=C1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90559057
Record name Propan-2-yl 2-(bromomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28188-37-6
Record name Propan-2-yl 2-(bromomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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